

Physicochemical properties of 5,6-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B2910396

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5,6-Difluorobenzo[d]thiazol-2-amine**

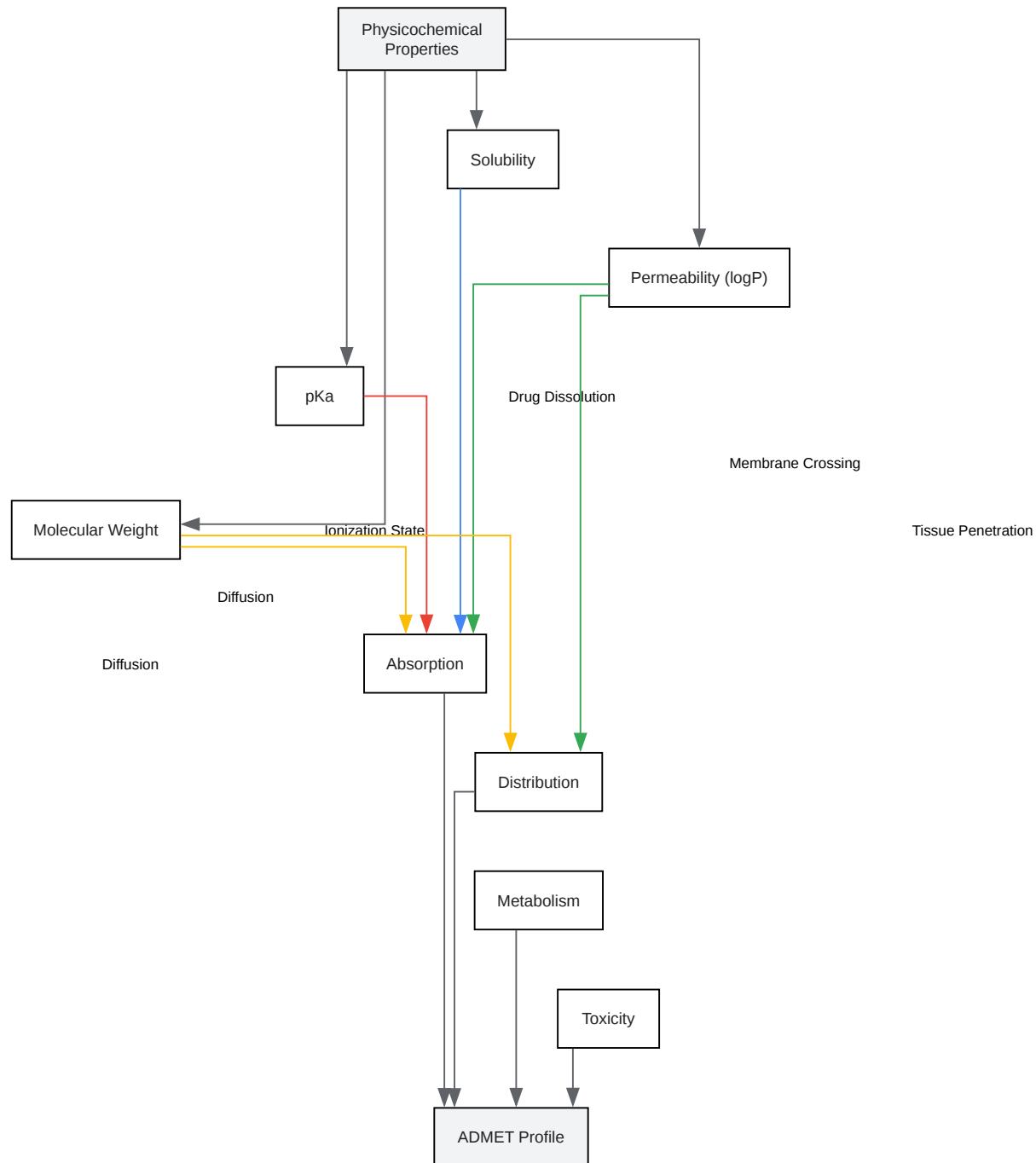
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound **5,6-Difluorobenzo[d]thiazol-2-amine** (CAS No: 352214-93-8). The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Data

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement.^{[1][2]} While experimental data for **5,6-Difluorobenzo[d]thiazol-2-amine** is limited, the following table summarizes available computed and structural information.

Table 1: Summary of Physicochemical Properties for **5,6-Difluorobenzo[d]thiazol-2-amine**


Property	Value	Data Type	Source
Molecular Formula	C ₇ H ₄ F ₂ N ₂ S	---	[3] [4]
Molecular Weight	186.18 g/mol	---	[3] [4]
CAS Number	352214-93-8	---	[3] [4]
Boiling Point	318.02 °C at 760 mmHg	Predicted	[4]
Topological Polar Surface Area	67.2 Å ²	Computed	[4]
logP	2.73790	Predicted	[4]
XLogP3	2.2	Computed	[4]
Hydrogen Bond Donor Count	1	Computed	[4]
Hydrogen Bond Acceptor Count	5	Computed	[4]
Rotatable Bond Count	0	Computed	[4]
Density	1.592 g/cm ³	Predicted	[4]
Flash Point	146.134 °C	Predicted	[4]
Solubility	No data available	Experimental	[3]
Melting Point	No data available	Experimental	[4]

Note: Many of the listed properties are computationally predicted and have not been experimentally verified. These values should be used as estimates.

Relevance of Physicochemical Properties in Drug Discovery

The physicochemical properties outlined above are essential for predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile.[\[1\]](#)

Understanding these characteristics early in the drug discovery process can significantly reduce attrition rates in later stages.

[Click to download full resolution via product page](#)

Caption: Relationship between physicochemical properties and ADMET profile.

Experimental Protocols for Property Determination

While specific experimental data for **5,6-Difluorobenzo[d]thiazol-2-amine** is not widely published, the following section details standard methodologies for determining key physicochemical properties. These protocols are broadly applicable to small organic molecules.

Melting Point Determination

The melting point is a fundamental indicator of purity.

- Methodology: The open capillary method is standard.[\[5\]](#)
 - A small, dry sample of the compound is packed into a capillary tube.
 - The tube is placed in a calibrated melting point apparatus.
 - The temperature is raised at a controlled rate.
 - The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.[\[5\]](#)

logP (Octanol-Water Partition Coefficient)

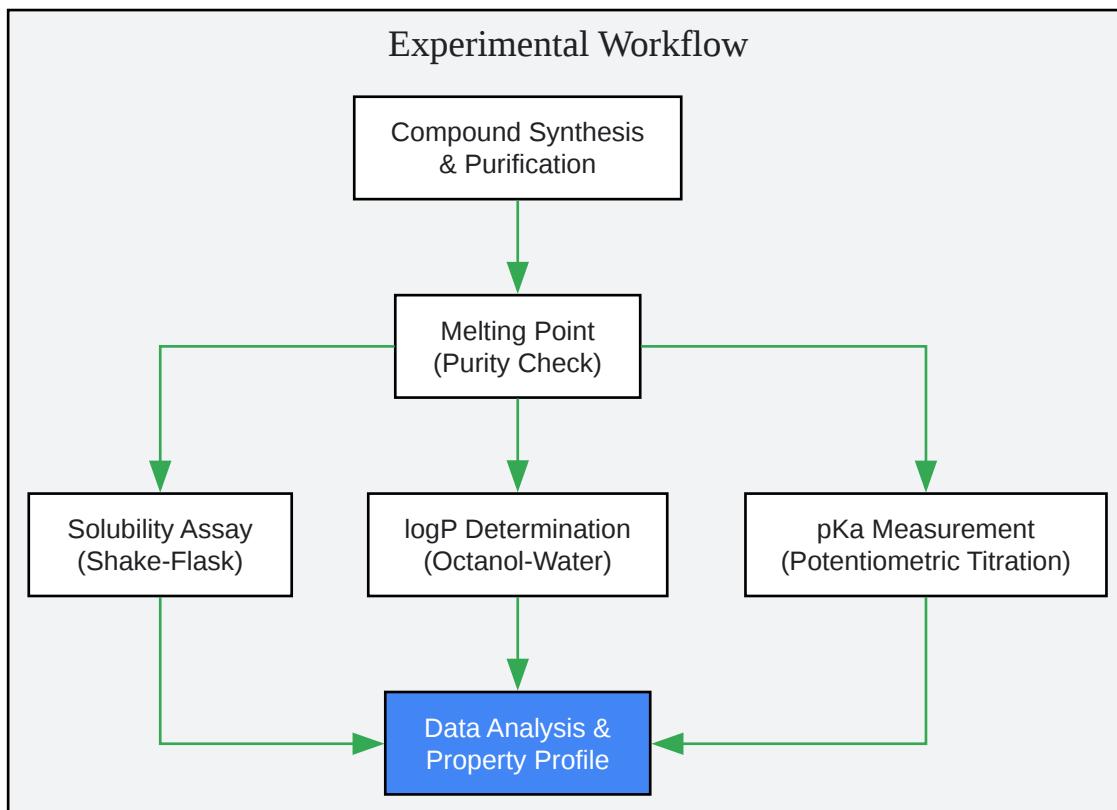
LogP is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.[\[1\]](#)

- Methodology: The shake-flask method is the traditional gold standard.
 - A solution of the compound is prepared in a biphasic system of n-octanol and water (often buffered to pH 7.4 for logD).[\[1\]](#)
 - The mixture is agitated vigorously to allow the compound to partition between the two phases until equilibrium is reached.
 - The two phases are separated.

- The concentration of the compound in each phase is determined, typically using UV-Vis spectroscopy or HPLC.
- LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[2\]](#)

pKa (Acid Dissociation Constant)

pKa defines the state of ionization of a compound at a given pH, which affects solubility, permeability, and target binding.[\[6\]](#)


- Methodology: Potentiometric titration is a common and accurate method.
 - The compound is dissolved in water or a co-solvent system.
 - A standardized acid or base titrant is added incrementally to the solution.
 - The pH of the solution is measured after each addition of titrant using a calibrated pH meter.
 - A titration curve (pH vs. volume of titrant) is generated.
 - The pKa is determined from the inflection point of the curve.

Aqueous Solubility

Solubility is crucial for drug delivery and absorption.[\[7\]](#)

- Methodology: The equilibrium solubility method (shake-flask) is widely used.
 - An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
 - The resulting suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is filtered to remove undissolved solid.

- The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique like HPLC or LC-MS.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf ncbi.nlm.nih.gov
- 3. bio-fount.com [bio-fount.com]

- 4. 352214-93-8(5,6-Difluorobenzothiazol-2-amine) | Kuujia.com [kuujia.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- To cite this document: BenchChem. [Physicochemical properties of 5,6-Difluorobenzo[d]thiazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2910396#physicochemical-properties-of-5-6-difluorobenzo-d-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com